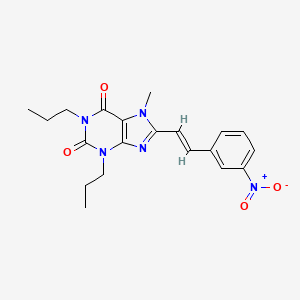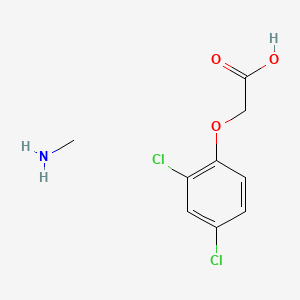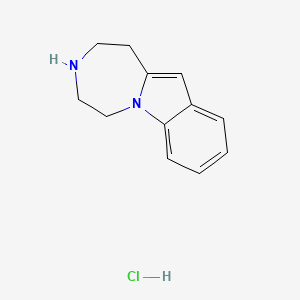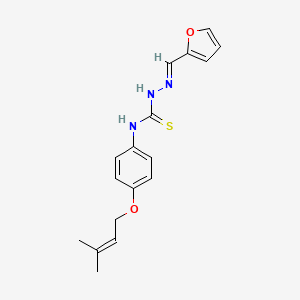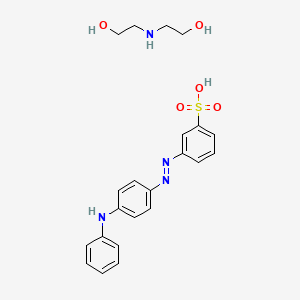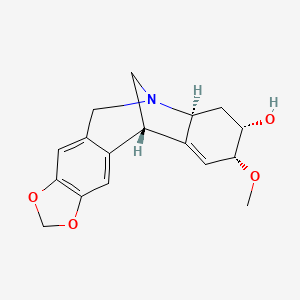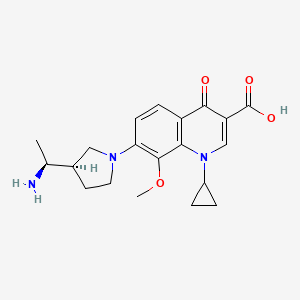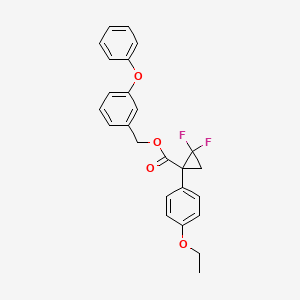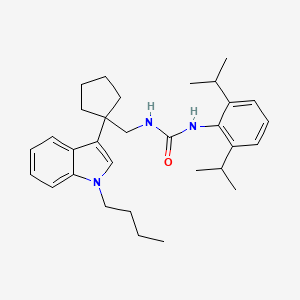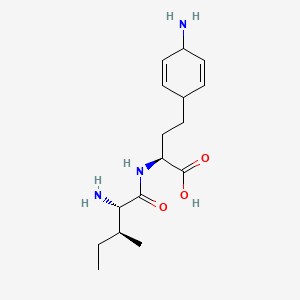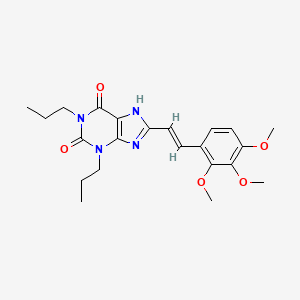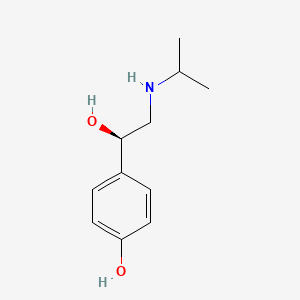
Deterenol, (R)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
Deterenol hydrochloride can be synthesized from 1-(4-Hydroxyphenyl)-2-[(1-methylethyl)amino]ethanone hydrochloride. The process involves dissolving the starting material in methanol and adding 10% palladium on activated carbon as a catalyst. Hydrogen is introduced, and the reaction mixture is stirred at room temperature for 24 hours under atmospheric pressure. The catalyst is then filtered, and the filtrate is concentrated to dryness. The residue is crystallized from methanol to obtain colorless crystals with a yield of 91% .
Industrial Production Methods
Industrial production methods for Deterenol are not well-documented in the available literature. the synthetic route mentioned above can be scaled up for industrial production with appropriate modifications to ensure safety and efficiency.
化学反应分析
Types of Reactions
Deterenol undergoes various chemical reactions, including:
Oxidation: Deterenol can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: Deterenol can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with palladium on activated carbon (Pd/C) is commonly used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Alcohols or amines.
Substitution: Halogenated derivatives.
科学研究应用
Deterenol has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its effects on beta-adrenergic receptors in various biological systems.
Industry: Used in the development of new pharmaceutical compounds and as a reference standard in quality control.
作用机制
Deterenol acts as a non-selective beta-adrenergic receptor agonist. It increases tension in isolated right and left guinea pig atria and trachea, which endogenously express beta-adrenergic receptors. The compound induces lipolysis in human adipocytes by activating beta-adrenergic receptors, leading to the breakdown of fats .
相似化合物的比较
Similar Compounds
Halostachine: A partial beta-2 agonist found in plants and used in dietary supplements.
Isoprenaline: A synthetic beta-adrenergic agonist used in the treatment of bradycardia and heart block.
Isopropylamphetamine: A stimulant drug with similar beta-adrenergic agonist properties.
Methylhexanamine: A stimulant used in dietary supplements but banned in many countries.
Octopamine: A naturally occurring compound with beta-adrenergic agonist properties.
Phenpromethamine: A stimulant drug with beta-adrenergic agonist properties.
Uniqueness
Deterenol is unique due to its strong lipolytic activity in human adipocytes, making it a more potent lipolytic agent than synephrine and other amines present in Citrus aurantium . its use is limited due to safety concerns and regulatory restrictions.
属性
CAS 编号 |
29170-05-6 |
|---|---|
分子式 |
C11H17NO2 |
分子量 |
195.26 g/mol |
IUPAC 名称 |
4-[(1R)-1-hydroxy-2-(propan-2-ylamino)ethyl]phenol |
InChI |
InChI=1S/C11H17NO2/c1-8(2)12-7-11(14)9-3-5-10(13)6-4-9/h3-6,8,11-14H,7H2,1-2H3/t11-/m0/s1 |
InChI 键 |
MPCPSVWSWKWJLO-NSHDSACASA-N |
手性 SMILES |
CC(C)NC[C@@H](C1=CC=C(C=C1)O)O |
规范 SMILES |
CC(C)NCC(C1=CC=C(C=C1)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


